molecular formula C13H12N2O3 B1391744 Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate CAS No. 1242268-01-4

Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate

Cat. No. B1391744
M. Wt: 244.25 g/mol
InChI Key: ARNMGZKALBHAPS-UHFFFAOYSA-N
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Description

“Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate” is a chemical compound with the CAS Number: 1242268-01-4 . It has a molecular weight of 244.25 and its IUPAC name is methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate .


Molecular Structure Analysis

The InChI code of the compound is 1S/C13H12N2O3/c1-17-11-8-10 (13 (16)18-2)14-12 (15-11)9-6-4-3-5-7-9/h3-8H,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate” is a solid substance . It has a melting point of 112 - 114 degrees Celsius .

Scientific Research Applications

Liquid Crystal Properties

Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate has been studied for its liquid crystal properties. Compounds with methyl and methoxy groups, similar to this compound, have been found to be nematic liquid crystals with a mesophase range of 30-50°C, while hydroxy derivatives are smectic liquid crystals. These findings suggest potential applications in the field of liquid crystal technology (Mikhaleva, 2003).

Antiviral Activity

Compounds related to Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate have been studied for their antiviral properties. Derivatives of this compound have shown inhibitory activity against DNA viruses like herpes simplex and cytomegalovirus, and some derivatives markedly inhibited retrovirus replication in cell culture (Hocková et al., 2003).

Dihydrofolate Reductase Inhibitors

Studies have shown that pyrimidine derivatives, similar to Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate, act as inhibitors of dihydrofolate reductase, an enzyme targeted for antitumor and antimicrobial therapies. These compounds have shown promise as agents against organisms like Pneumocystis carinii and Toxoplasma gondii, and some have displayed potent anticancer activity (Gangjee et al., 1999).

Optical and Electronic Properties

Pyrimidine derivatives have been explored for their nonlinear optical (NLO) properties and potential applications in optoelectronic devices. The study of structural parameters, electronic properties, and NLO characteristics of these compounds provides insights into their suitability for high-tech applications (Hussain et al., 2020).

Acaricidal Activity

Compounds containing pyrimidine structures have been synthesized and evaluated for acaricidal activity. These compounds, including those similar to Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate, have shown effectiveness against agricultural pests, offering potential applications in pest control (Hao et al., 2020).

Antifungal Activity

Pyrido[2,3-d]pyrimidine derivatives have demonstrated significant antifungal activities, suggesting potential applications in the development of new antifungal agents (Hanafy, 2011).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled.

properties

IUPAC Name

methyl 6-methoxy-2-phenylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-11-8-10(13(16)18-2)14-12(15-11)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNMGZKALBHAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501233140
Record name Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate

CAS RN

1242268-01-4
Record name Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242268-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methoxy-2-phenyl-4-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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